Methyl 2-(5-bromo-3-methoxypyridin-2-YL)acetate

CAS No.: 947688-88-2

Cat. No.: VC2539174

Molecular Formula: C9H10BrNO3

Molecular Weight: 260.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 947688-88-2 |

|---|---|

| Molecular Formula | C9H10BrNO3 |

| Molecular Weight | 260.08 g/mol |

| IUPAC Name | methyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate |

| Standard InChI | InChI=1S/C9H10BrNO3/c1-13-8-3-6(10)5-11-7(8)4-9(12)14-2/h3,5H,4H2,1-2H3 |

| Standard InChI Key | NBBFYHXYKGIAJM-UHFFFAOYSA-N |

| SMILES | COC1=C(N=CC(=C1)Br)CC(=O)OC |

| Canonical SMILES | COC1=C(N=CC(=C1)Br)CC(=O)OC |

Introduction

Chemical Properties and Structure

Structural Characteristics

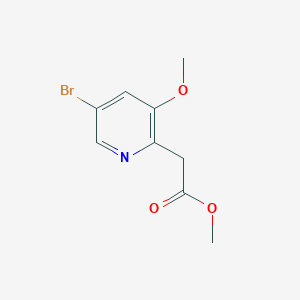

Methyl 2-(5-bromo-3-methoxypyridin-2-YL)acetate features a pyridine ring as its core structure, with several functional groups attached at specific positions. The compound contains a bromine atom at position 5 of the pyridine ring, a methoxy group at position 3, and an acetate methyl ester group attached to position 2 through a methylene bridge. This arrangement of functional groups gives the compound its distinctive chemical behavior and reactivity profile.

The presence of the pyridine nitrogen creates a slightly electron-deficient aromatic system, while the bromine atom serves as a potential site for various coupling reactions. The methoxy group contributes to the electronic properties of the ring and can influence the compound's biological activity when incorporated into larger molecules.

| Property | Value |

|---|---|

| CAS Number | 947688-88-2 |

| Molecular Formula | C9H10BrNO3 |

| Molecular Weight | 260.08 g/mol |

| IUPAC Name | methyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate |

| Standard InChI | InChI=1S/C9H10BrNO3/c1-13-8-3-6(10)5-11-7(8)4-9(12)14-2/h3,5H,4H2,1-2H3 |

| Standard InChIKey | NBBFYHXYKGIAJM-UHFFFAOYSA-N |

| SMILES | COC1=C(N=CC(=C1)Br)CC(=O)OC |

The compound's chemical reactivity is largely determined by its functional groups. The bromine atom is susceptible to nucleophilic substitution and metal-catalyzed coupling reactions, while the ester group can undergo hydrolysis, transesterification, and reduction. These reactive sites make the compound versatile for further synthetic transformations.

Applications and Uses

Role as a Chemical Intermediate

Methyl 2-(5-bromo-3-methoxypyridin-2-YL)acetate primarily serves as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical development. The compound's specific structural features make it valuable for building larger molecules with specific biological activities.

Comparison with Related Compounds

Structural Analogues

Several compounds structurally related to Methyl 2-(5-bromo-3-methoxypyridin-2-YL)acetate have been described in the literature, each with its own distinct properties and potential applications. One closely related compound is methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate (CAS: 947688-90-6), which features a hydroxyl group instead of a bromine atom at position 5 of the pyridine ring .

Another structural analogue is methyl 2-(5-bromo-4-methylpyridin-2-yl)acetate (CAS: 886365-12-4), which contains a methyl group at position 4 instead of a methoxy group at position 3 . These variations in structure can significantly affect the compounds' physical properties, reactivity, and potential biological activities.

Table 2: Comparison of Methyl 2-(5-bromo-3-methoxypyridin-2-YL)acetate with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| Methyl 2-(5-bromo-3-methoxypyridin-2-YL)acetate | 947688-88-2 | C9H10BrNO3 | 260.08 | Reference compound |

| Methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate | 947688-90-6 | C9H11NO4 | 197.19 | Hydroxyl group instead of bromine at position 5 |

| Methyl 2-(5-bromo-4-methylpyridin-2-yl)acetate | 886365-12-4 | C9H10BrNO2 | 244.09 | Methyl at position 4 instead of methoxy at position 3 |

Functional Differences

The functional differences between these compounds can significantly impact their chemical behavior and potential applications. For instance, the hydroxyl group in methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate makes it more polar and potentially more water-soluble than the bromine-containing analogue . It also provides a different type of reactive site, as hydroxyl groups can undergo esterification, etherification, and oxidation reactions.

Conversely, the bromine atom in Methyl 2-(5-bromo-3-methoxypyridin-2-YL)acetate makes it particularly suitable for coupling reactions, such as Suzuki or Stille couplings, which are widely used in medicinal chemistry to create diverse molecular structures. The methyl group in methyl 2-(5-bromo-4-methylpyridin-2-yl)acetate would influence the electronic properties of the pyridine ring differently than a methoxy group, potentially affecting its reactivity and biological interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume